ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate is a quinoline-based small molecule characterized by three key substituents:
- Position 2: A phenyl group.
- Position 4: A methoxy group linked to a carbamoyl moiety, which is further substituted with a 4-methylbenzyl group.
- Position 6: An ethyl carboxylate ester.
The ethyl carboxylate at position 6 may enhance solubility compared to methyl esters, while the carbamoylmethoxy group at position 4 introduces hydrogen-bonding capabilities that could influence receptor interactions.
Properties
IUPAC Name |
ethyl 4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-3-33-28(32)22-13-14-24-23(15-22)26(16-25(30-24)21-7-5-4-6-8-21)34-18-27(31)29-17-20-11-9-19(2)10-12-20/h4-16H,3,17-18H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDCYXQTSUUXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=C(C=C3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.
Attachment of the Ethyl 4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy} Group: This step can be carried out through nucleophilic substitution reactions, where the appropriate ethyl ester reacts with the quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
Ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows chemists to explore new pathways and develop novel compounds with potential applications in various fields.
Biology
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, which may be beneficial in treating diseases where such enzymes play a critical role.
- Receptor Interaction: The compound can act as a ligand for various receptors, influencing biological pathways and cellular responses.
Medicine
Numerous studies have investigated the therapeutic effects of this compound:
- Anticancer Activity: Preliminary data suggest it may inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties: Research has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory responses has been documented, indicating potential in treating inflammatory diseases.
Industry
Due to its unique chemical properties, this compound is also explored for applications in:
- Material Science: Utilized in developing new materials such as polymers and dyes.
- Agriculture: Investigated for potential use as a pesticide or herbicide due to its biological activity.
Case Studies
-
Antimicrobial Studies:
A study published in RSC Advances demonstrated that derivatives of quinoline compounds exhibited significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. This compound was among those tested, showing promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa . -
Anticancer Research:
In a study focusing on the anticancer properties of quinoline derivatives, this compound was found to induce apoptosis in specific cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
Mechanism of Action
The mechanism of action of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The compound’s structural analogs can be categorized based on substituent positions and functional groups:
Key Observations :
- The target compound’s carbamoylmethoxy group at position 4 is distinct from simpler ethers (e.g., benzyloxy or methoxy) in analogs . This group may enhance binding to hydrophobic pockets in proteins (e.g., P-gp) while allowing hydrogen bonding via the carbamoyl NH .
Biological Activity
Chemical Structure
The structure of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate can be described as follows:
- Molecular Formula: C25H28N2O4
- Molecular Weight: 420.50 g/mol
The compound features a quinoline core, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Anticancer Properties
Research has indicated that compounds with quinoline structures exhibit significant anticancer properties. This compound has been studied for its ability to inhibit various cancer cell lines.
- Inhibition of Cell Proliferation: The compound has shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the activation of caspase pathways.
- Cell Cycle Arrest: Studies indicate that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens.
Research Findings
- Bacterial Inhibition: this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Mechanism: The antimicrobial activity is believed to result from the disruption of bacterial cell membranes and interference with protein synthesis.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 15 | Induces apoptosis, cell cycle arrest |
| Antimicrobial | Gram-positive bacteria | 10 | Disrupts cell membrane, inhibits protein synthesis |
| Gram-negative bacteria | 20 | Disrupts cell membrane, inhibits protein synthesis |
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Study 2: Antimicrobial Activity
A separate investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it effectively inhibited both bacterial strains with IC50 values of 10 µM and 20 µM, respectively. The study highlighted its potential application in treating bacterial infections.
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate?
Methodological Answer: Synthetic optimization requires careful control of reaction conditions, including:
- Reagent Ratios: Stoichiometric imbalances can lead to side products (e.g., incomplete coupling of the carbamoyl-methoxy substituent).
- Catalysts: Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
- Temperature and Time: Prolonged reflux (4–6 hours) in aprotic solvents (e.g., DMF or THF) improves yield .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity.
Q. Example Reaction Conditions Table
| Step | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Coupling | DMF, EDCI, RT, 12 h | Carbamoyl intermediate | 85% | |
| Cyclization | 6M HCl, reflux, 4 h | Quinoline core | 90% |
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement, particularly to resolve disorder in the carbamoyl-methoxy group. Define hydrogen bonding networks using Olex2 or WinGX for visualization .
- NMR Spectroscopy: 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substituent positions. Key signals include:
- Quinoline C-2 phenyl protons (δ 7.4–7.6 ppm).
- Methoxy group (δ 3.8–4.0 ppm).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns.
Advanced Research Questions
Q. How can experimental design principles (e.g., randomized block designs) be applied to assess this compound’s biological activity?
Methodological Answer:
- Hypothesis-Driven Design: Test dose-dependent cytotoxicity (e.g., IC50) across cancer cell lines (e.g., MCF-7, HeLa) with positive/negative controls.
- Block Design: Use split-plot designs to account for variables like incubation time (24–72 hours) and solvent effects (DMSO vs. PBS). Replicate experiments 4x to minimize batch variation .
- Data Normalization: Express activity relative to baseline apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay).
Q. Example Experimental Setup
| Variable | Levels | Rationale |
|---|---|---|
| Concentration | 1 µM, 10 µM, 100 µM | Dose-response curve |
| Cell Line | MCF-7, HeLa, HEK293 | Tissue-specific activity |
| Assay Time | 24 h, 48 h, 72 h | Kinetic profiling |
Q. How can computational methods resolve contradictions between predicted and observed pharmacological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Compare results with experimental IC50 values.
- MD Simulations: Run 100 ns trajectories in GROMACS to assess ligand-protein stability. Focus on hydrogen bonding with key residues (e.g., ATP-binding pocket).
- QSAR Modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with activity. Address outliers via residual analysis .
Case Study: Discrepancies in COX-2 inhibition predictions may arise from solvent-accessible surface area (SASA) variations in the carbamoyl group, requiring force field adjustments .
Q. What strategies are effective for analyzing environmental fate and transformation products of this compound?
Methodological Answer:
- Degradation Studies: Simulate hydrolysis (pH 7–9 buffer, 37°C) and photolysis (UV-Vis lamp, λ = 254 nm). Monitor via LC-MS for quinoline-ring cleavage products.
- Ecotoxicity Assays: Use Daphnia magna or Vibrio fischeri to assess acute/chronic toxicity. Apply OECD guidelines for EC50 determination.
- Metabolite Identification: HRMS/MS with collision-induced dissociation (CID) to trace biotransformation pathways (e.g., demethylation or hydroxylation) .
Q. Example Transformation Pathways
| Condition | Major Product | Toxicity (EC50) |
|---|---|---|
| Alkaline Hydrolysis | 6-Carboxylic acid derivative | 12.5 µg/mL |
| UV Exposure | 2-Phenylquinoline fragment | 8.2 µg/mL |
Q. How can crystallographic disorder in the carbamoyl-methoxy substituent be resolved using SHELXL?
Methodological Answer:
- Disorder Modeling: Split the substituent into two orientations (PART 1/2). Apply SUMP restraints to maintain bond-length consistency.
- Refinement Cycles: Use ISOR and DELU commands to constrain anisotropic displacement parameters.
- Validation: Check R-factor convergence (<5% difference) and omit maps for residual electron density .
Q. What methodologies address conflicting data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies (e.g., IC50, LogP) using random-effects models. Adjust for publication bias via funnel plots.
- Synthetic Variants: Synthesize analogues with modified substituents (e.g., 4-methylphenyl → 4-fluorophenyl) to isolate electronic effects .
- Cross-Validation: Compare in vitro (enzyme inhibition) and in silico (docking scores) results to identify assay-specific artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
